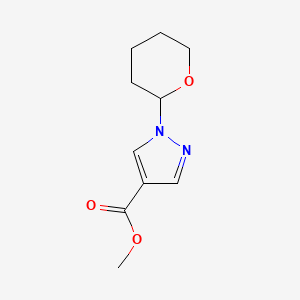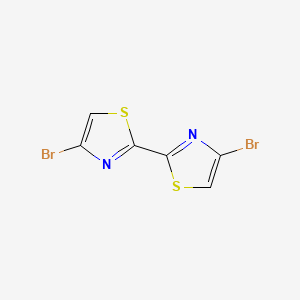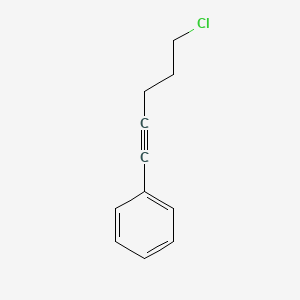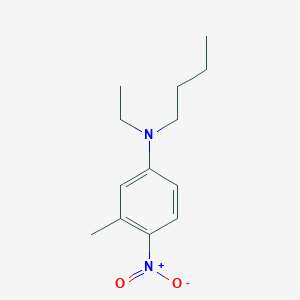
Benzenamine, N-butyl-N-ethyl-3-methyl-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-butyl-N-ethyl-3-methyl-4-nitro- is a complex organic compound belonging to the class of aromatic amines. It features a benzene ring substituted with an amine group (-NH2) and various alkyl groups (butyl, ethyl, and methyl) as well as a nitro group (-NO2). This compound is known for its diverse applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through a nitration reaction, where benzene is treated with nitric acid in the presence of sulfuric acid to introduce the nitro group.
Amination Reaction: The amine group can be introduced by reacting the nitrobenzene with ammonia under high pressure and temperature.
Alkylation Reactions: The alkyl groups (butyl, ethyl, and methyl) can be added through Friedel-Crafts alkylation, using corresponding alkyl halides and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving nitration, reduction, and alkylation reactions. The process is optimized for large-scale production, ensuring high yield and purity.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of different amines.
Substitution Reactions: The benzene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Iron and hydrochloric acid (Fe/HCl) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Friedel-Crafts alkylation using alkyl halides and aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Nitroso compounds, nitrophenols, and carboxylic acids.
Reduction: Anilines and other substituted amines.
Substitution: Alkylated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. It serves as a building block for more complex organic molecules. Biology: It is employed in the study of enzyme inhibition and as a probe in biochemical assays to understand cellular processes. Medicine: Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Benzenamine, N-butyl-N-ethyl-3-methyl-4-nitro- exerts its effects involves interactions with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The amine group can form hydrogen bonds and interact with enzymes, influencing their activity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their function.
Signal Transduction: It can modulate signaling pathways by interacting with receptors and other cellular components.
Comparación Con Compuestos Similares
Benzenamine, N-methyl-4-nitro-
Benzenamine, N-ethyl-3-methyl-
Benzenamine, N-butyl-3-methyl-
Uniqueness: Benzenamine, N-butyl-N-ethyl-3-methyl-4-nitro- is unique due to its combination of multiple alkyl groups and a nitro group on the benzene ring. This structural complexity allows for diverse reactivity and applications compared to its simpler analogs.
Propiedades
Número CAS |
821776-51-6 |
|---|---|
Fórmula molecular |
C13H20N2O2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
N-butyl-N-ethyl-3-methyl-4-nitroaniline |
InChI |
InChI=1S/C13H20N2O2/c1-4-6-9-14(5-2)12-7-8-13(15(16)17)11(3)10-12/h7-8,10H,4-6,9H2,1-3H3 |
Clave InChI |
KTIKGXQZDPUVKH-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CC)C1=CC(=C(C=C1)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(R)-2-Hydroxy-1-phenylethyl]-3-(3,5-dimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B15360502.png)
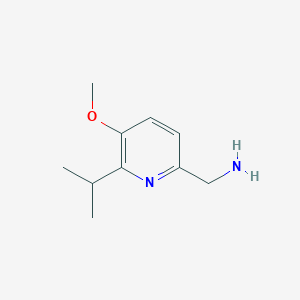
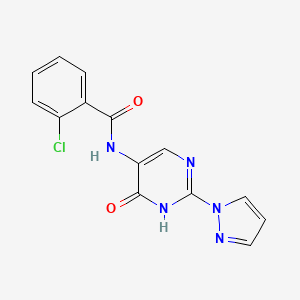
![2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-[(4-chlorophenyl)methylamino]pyrimidine-5-carboxamide](/img/structure/B15360513.png)

![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15360526.png)
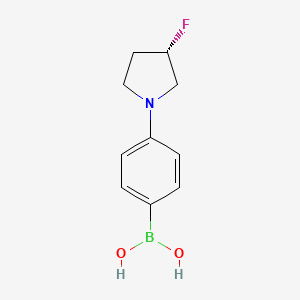
![N-[1-[4-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]ethyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B15360539.png)
![1'-benzyl-6-chlorospiro[4H-1,4-benzoxazine-2,4'-piperidine]-3-one](/img/structure/B15360547.png)

